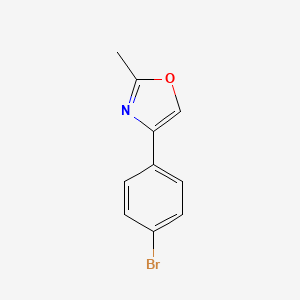

![molecular formula C9H7NOS B1281671 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one CAS No. 18366-59-1](/img/structure/B1281671.png)

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

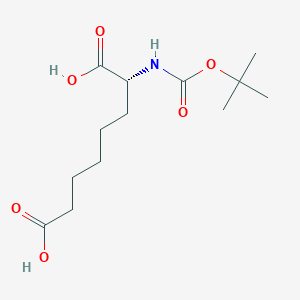

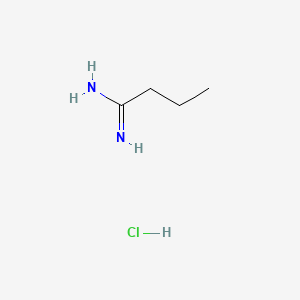

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a chemical compound with the CAS Number: 18366-59-1 . It has a molecular weight of 177.23 . The IUPAC name for this compound is 1-thieno[3,2-b]pyridin-6-ylethanone .

Molecular Structure Analysis

The InChI code for 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is 1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” is utilized as a building block for the synthesis of compounds with potential therapeutic effects. Its structure is a key intermediate in the design of molecules that can interact with biological targets. For instance, derivatives of thiophene, which is part of this compound’s structure, have shown inhibitory effects against various bacteria, suggesting its use in developing new antibiotics .

Materials Science

The compound’s unique structure, incorporating both thiophene and pyridine moieties, makes it an interesting candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices. The electron-rich thiophene can enhance the material’s conductivity, while the pyridine unit can provide binding sites for metal ions, potentially leading to the development of new catalytic systems .

Environmental Science

“1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” may find applications in environmental science as part of sensors for detecting pollutants. The thiophene ring can be functionalized to create selective binding sites for heavy metals or organic pollutants, aiding in the monitoring and cleanup of environmental contaminants .

Biochemistry

Biochemically, the compound could be involved in studies related to enzyme inhibition, given the reactivity of the ketone group adjacent to the thiophene ring. It might serve as a starting point for designing inhibitors against enzymes that are key in disease pathways, providing a pathway for drug discovery .

Pharmacology

Pharmacologically, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” can be a precursor in the synthesis of pharmacologically active molecules. Its core structure can be modified to produce compounds with a variety of biological activities, such as anti-inflammatory, anticancer, or neuroprotective agents .

Organic Chemistry

In organic chemistry, this compound is valuable for studying reaction mechanisms involving thiophene and pyridine rings. It can be used to explore new synthetic routes or to improve existing methods for constructing complex organic molecules. Its reactivity can also shed light on the behavior of similar heterocyclic compounds under various conditions .

Chemical Synthesis

Lastly, in chemical synthesis, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” serves as a versatile intermediate. It can undergo various chemical transformations, such as reductions, oxidations, and further functionalizations, to yield a wide array of derivatives for further research and development in multiple scientific disciplines .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-thieno[3,2-b]pyridin-6-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOMVPLWPJTUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CS2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512299 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | |

CAS RN |

18366-59-1 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

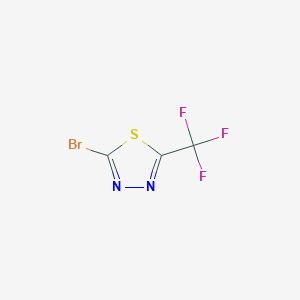

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)